
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone, also known as CSAM, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
科学的研究の応用
Soil Metabolism and Herbicide Activity
One area of application involves the study of soil metabolism of related compounds, such as isoxaflutole, a herbicide. Research by Rouchaud et al. (2002) explored the soil metabolism of isoxaflutole in corn, highlighting its transformation into active and non-herbicidal metabolites, providing insights into environmental behavior and degradation pathways of structurally related compounds (Rouchaud, Neus, Eelen, & Bulcke, 2002).
Synthetic Chemistry and Heterocyclic Compounds
In synthetic chemistry, compounds with azetidinone and isoxazolyl groups are crucial for creating diverse heterocyclic structures with potential pharmaceutical applications. For instance, Jagannadham et al. (2019) demonstrated the synthesis of substituted azetidinones derived from the dimer of Apremilast, showcasing methods to incorporate sulfonamide rings for enhanced biological activity (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Biological Activities and Molecular Interactions
Research into the biological activities of compounds containing azetidinone and isoxazolyl groups is also significant. For example, Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which exhibited favorable herbicidal and insecticidal activities, highlighting the potential for agrochemical applications (Wang, Wu, Liu, Li, Song, & Li, 2015).
Catalytic Asymmetric Synthesis
In the realm of asymmetric synthesis, the use of azetidinone derivatives as catalysts for organozinc reactions to aldehydes is explored, offering routes to achieve high enantioselectivity in the synthesis of complex organic molecules. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for such applications, contributing to the development of novel asymmetric synthesis methodologies (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
特性
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZYZZXDGZZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)
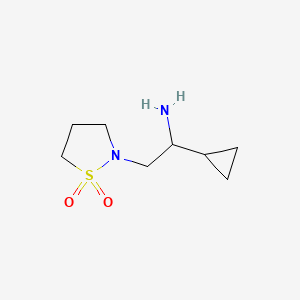
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)
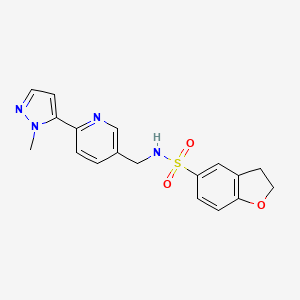
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
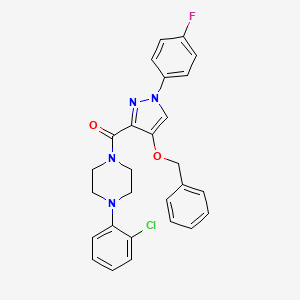
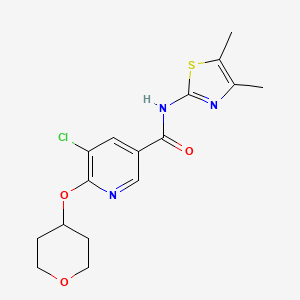
![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)

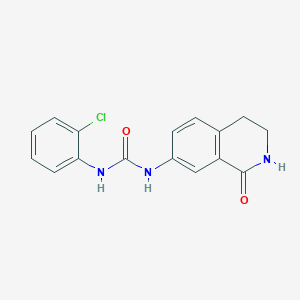
![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)
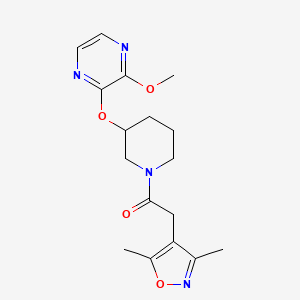
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)
